![molecular formula C19H20O5 B2560335 [(3S)-4-Benzoyloxy-3-hydroxy-3-méthylbutyl] benzoate CAS No. 2230804-34-7](/img/structure/B2560335.png)
[(3S)-4-Benzoyloxy-3-hydroxy-3-méthylbutyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate is a chemical compound with the molecular formula C19H20O5 and a molecular weight of 328.364 g/mol. . This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydroxylation reactions.
Biology: Investigated for its potential biological activities, including its role as an angiotensin II receptor blocker.
Medicine: Explored for its therapeutic potential in treating conditions related to the renin-angiotensin system.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol .
Mécanisme D'action
The mechanism of action of [(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate involves its interaction with angiotensin II receptors. By blocking these receptors, the compound inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is similar to other angiotensin II receptor blockers, which are used to treat hypertension and related cardiovascular conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.
Valsartan: A compound with comparable therapeutic effects and applications.
Irbesartan: Shares similar chemical properties and biological activities.
Uniqueness
[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its molecular configuration allows for effective receptor binding and therapeutic efficacy.
Propriétés
IUPAC Name |
[(3S)-4-benzoyloxy-3-hydroxy-3-methylbutyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-19(22,14-24-18(21)16-10-6-3-7-11-16)12-13-23-17(20)15-8-4-2-5-9-15/h2-11,22H,12-14H2,1H3/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMPQMBBIHCXST-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCOC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)
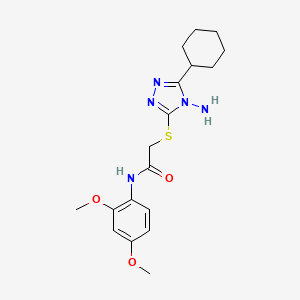

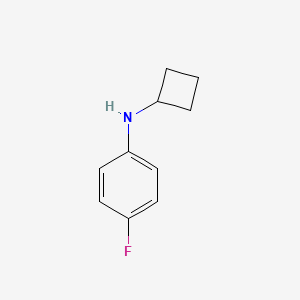
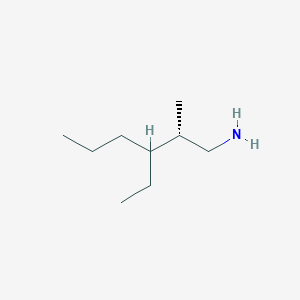
![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2560259.png)
![4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2560260.png)
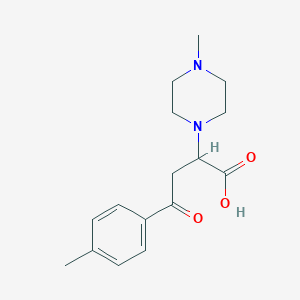
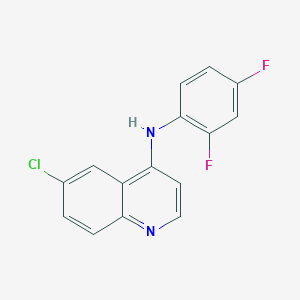
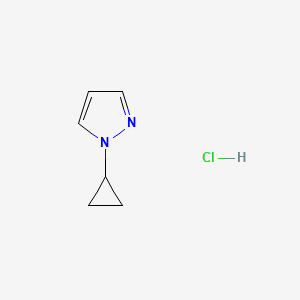
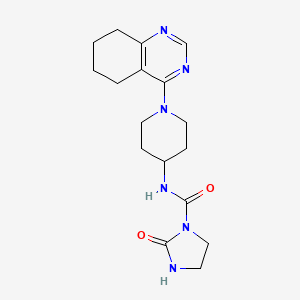
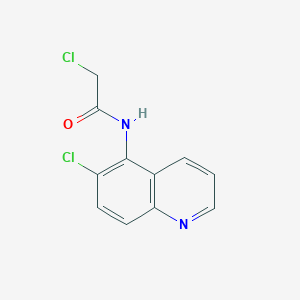
![methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2560274.png)
